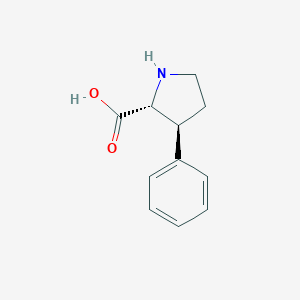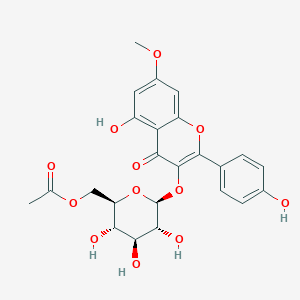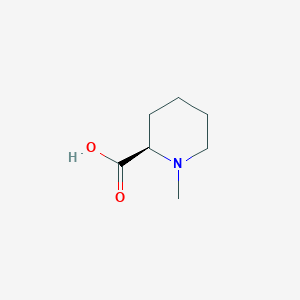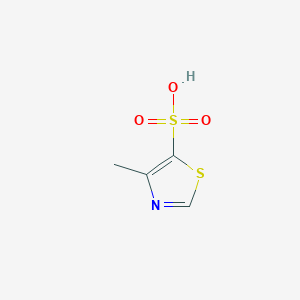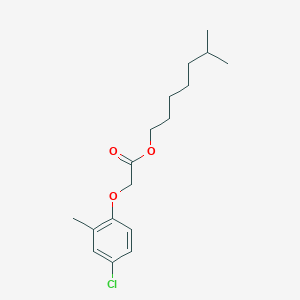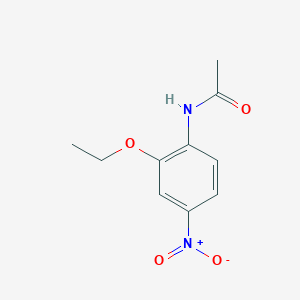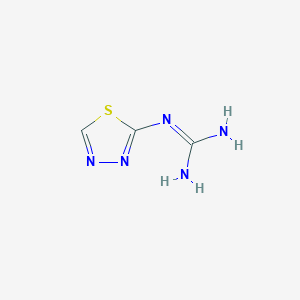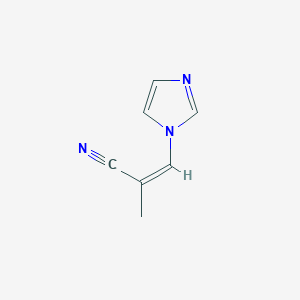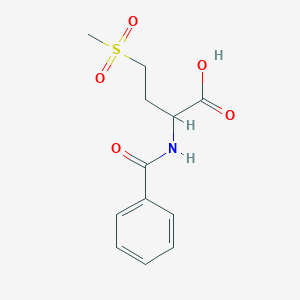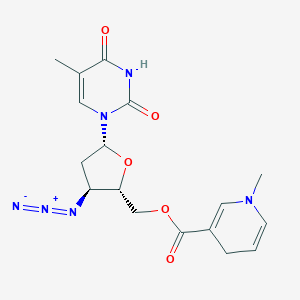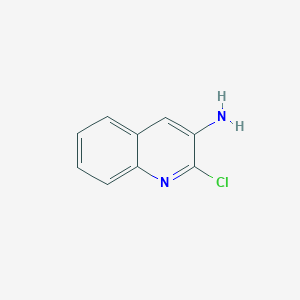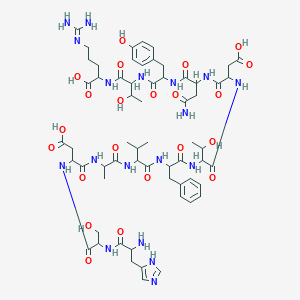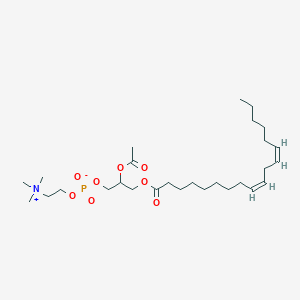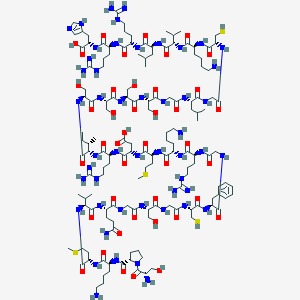
Brain natriuretic peptide, porcine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brain natriuretic peptide, porcine (BNP) is a hormone that is primarily secreted by the heart ventricles in response to increased ventricular volume and pressure. BNP is a member of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). BNP plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis.
Aplicaciones Científicas De Investigación
Brain natriuretic peptide, porcine has numerous scientific research applications. It is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine levels are elevated in patients with heart failure, and monitoring Brain natriuretic peptide, porcine levels can help clinicians assess the severity of the disease and guide treatment decisions. Brain natriuretic peptide, porcine is also being investigated as a potential therapeutic agent for heart failure and other cardiovascular diseases.
Mecanismo De Acción
Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, a transmembrane receptor that is primarily expressed in the cardiovascular system. Binding of Brain natriuretic peptide, porcine to NPR-A activates a signaling cascade that leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine also inhibits the renin-angiotensin-aldosterone system, which is a key regulator of blood pressure and fluid balance.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Brain natriuretic peptide, porcine are diverse. Brain natriuretic peptide, porcine promotes vasodilation by activating guanylyl cyclase, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to relaxation of smooth muscle cells and a decrease in blood pressure. Brain natriuretic peptide, porcine also promotes natriuresis and diuresis by increasing the excretion of sodium and water in the urine. In addition, Brain natriuretic peptide, porcine inhibits the release of aldosterone, which promotes sodium and water retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments. One advantage is that Brain natriuretic peptide, porcine is a well-characterized peptide that is easy to synthesize and purify. Brain natriuretic peptide, porcine is also stable in vitro and in vivo, which makes it suitable for use in a variety of experimental settings. However, Brain natriuretic peptide, porcine has a short half-life in the circulation, which can make it difficult to measure accurately. In addition, Brain natriuretic peptide, porcine levels can be affected by a variety of factors, including age, sex, and renal function.
Direcciones Futuras
There are several future directions for research on Brain natriuretic peptide, porcine. One direction is to investigate the potential therapeutic applications of Brain natriuretic peptide, porcine for heart failure and other cardiovascular diseases. Another direction is to explore the role of Brain natriuretic peptide, porcine in other physiological processes, such as fluid balance and electrolyte homeostasis. Finally, there is a need for more research on the regulation of Brain natriuretic peptide, porcine synthesis and secretion, as well as the factors that influence Brain natriuretic peptide, porcine levels in the circulation.
Conclusion:
In conclusion, Brain natriuretic peptide, porcine is a hormone that plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Brain natriuretic peptide, porcine is synthesized in the ventricles of the heart and is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, which leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments, and there are numerous future directions for research on Brain natriuretic peptide, porcine.
Métodos De Síntesis
Brain natriuretic peptide, porcine is a 32-amino acid peptide that is synthesized as a pre-prohormone in the ventricles of the heart. The pre-prohormone is cleaved to form proBrain natriuretic peptide, porcine, which is further processed to form the biologically active Brain natriuretic peptide, porcine. Brain natriuretic peptide, porcine is then secreted into the bloodstream, where it binds to its receptor, natriuretic peptide receptor-A (NPR-A).
Propiedades
Número CAS |
117217-27-3 |
|---|---|
Nombre del producto |
Brain natriuretic peptide, porcine |
Fórmula molecular |
C143H246N50O42S4 |
Peso molecular |
3466.1 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C143H246N50O42S4/c1-13-76(10)112(137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(69-236)132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)192-125(220)86(36-26-48-161-143(155)156)176-128(223)93(56-109(206)207)183-123(218)88(40-50-238-11)178-119(214)81(30-17-20-42-144)173-118(213)80(33-23-45-158-140(149)150)168-104(201)58-164-115(210)92(54-77-28-15-14-16-29-77)182-133(228)101(70-237)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-239-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194/h14-16,28-29,57,71-76,79-102,110-112,194-199,236-237H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1 |
Clave InChI |
FDDRPVDFHFQYQZ-OAQDCNSJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
Otros números CAS |
117217-27-3 |
Secuencia |
SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH |
Sinónimos |
BNP-26 brain natriuretic peptide, porcine brain natriuretic peptide-32, porcine porcine brain natriuretic peptide-32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



